molecular formula C32H33FO9S B13838919 Diacetoxy-5-(3-((5-(4-fluorophenyl)thiophen-2-yl)-1,2-diyl Diacetate

Diacetoxy-5-(3-((5-(4-fluorophenyl)thiophen-2-yl)-1,2-diyl Diacetate

Cat. No.: B13838919
M. Wt: 612.7 g/mol
InChI Key: MJAUJEOBRLEQIY-COODHPBESA-N
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Description

Diacetoxy-5-(3-((5-(4-fluorophenyl)thiophen-2-yl)-1,2-diyl Diacetate is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a thiophene ring substituted with a fluorophenyl group and diacetate moieties, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diacetoxy-5-(3-((5-(4-fluorophenyl)thiophen-2-yl)-1,2-diyl Diacetate typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the fluorophenyl group through electrophilic aromatic substitution. The final step involves the acetylation of the hydroxyl groups to form the diacetate moieties. Common reagents used in these reactions include acetic anhydride, acetyl chloride, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Diacetoxy-5-(3-((5-(4-fluorophenyl)thiophen-2-yl)-1,2-diyl Diacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the fluorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the thiophene ring or fluorophenyl group.

Scientific Research Applications

Diacetoxy-5-(3-((5-(4-fluorophenyl)thiophen-2-yl)-1,2-diyl Diacetate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Diacetoxy-5-(3-((5-(4-fluorophenyl)thiophen-2-yl)-1,2-diyl Diacetate involves its interaction with specific molecular targets and pathways. The compound’s thiophene ring and fluorophenyl group can interact with enzymes or receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth or cancer cell proliferation, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Diacetoxy-5-(3-((5-(4-chlorophenyl)thiophen-2-yl)-1,2-diyl Diacetate: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    Diacetoxy-5-(3-((5-(4-bromophenyl)thiophen-2-yl)-1,2-diyl Diacetate: Similar structure but with a bromophenyl group instead of a fluorophenyl group.

Uniqueness

Diacetoxy-5-(3-((5-(4-fluorophenyl)thiophen-2-yl)-1,2-diyl Diacetate is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom’s electronegativity and size can affect the compound’s interactions with molecular targets, potentially enhancing its efficacy in various applications.

Properties

Molecular Formula

C32H33FO9S

Molecular Weight

612.7 g/mol

IUPAC Name

[(2R)-2-acetyloxy-2-[(2R,3S,4S)-3,4-diacetyloxy-5-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]oxolan-2-yl]ethyl] acetate

InChI

InChI=1S/C32H33FO9S/c1-17-6-7-23(14-24(17)15-26-12-13-28(43-26)22-8-10-25(33)11-9-22)29-31(40-20(4)36)32(41-21(5)37)30(42-29)27(39-19(3)35)16-38-18(2)34/h6-14,27,29-32H,15-16H2,1-5H3/t27-,29?,30-,31+,32+/m1/s1

InChI Key

MJAUJEOBRLEQIY-COODHPBESA-N

Isomeric SMILES

CC1=C(C=C(C=C1)C2[C@@H]([C@H]([C@H](O2)[C@@H](COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)CC3=CC=C(S3)C4=CC=C(C=C4)F

Canonical SMILES

CC1=C(C=C(C=C1)C2C(C(C(O2)C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)CC3=CC=C(S3)C4=CC=C(C=C4)F

Origin of Product

United States

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